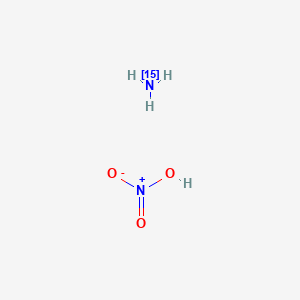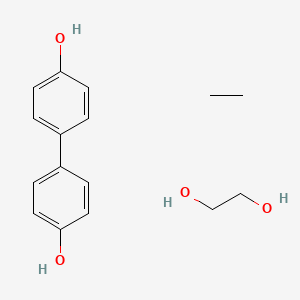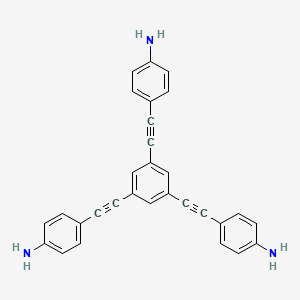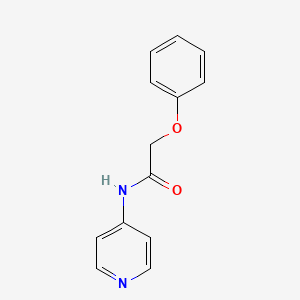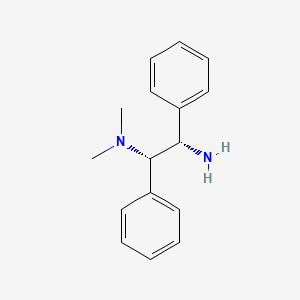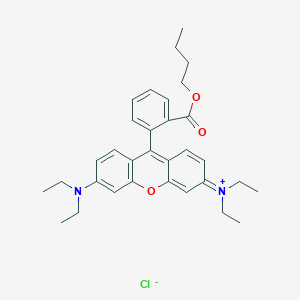
2,4-Dimethylphenylmagnesium bromide
Overview
Description
2,4-Dimethylphenylmagnesium bromide is an organomagnesium compound with the chemical formula C8H9BrMg. It is a colorless to yellow liquid that is unstable at room temperature and easily reacts with oxygen in the air . This compound is a Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds.
Scientific Research Applications
2,4-Dimethylphenylmagnesium bromide is extensively used in scientific research for:
Organic Synthesis: It is a versatile reagent for forming carbon-carbon bonds, which is crucial in the synthesis of complex organic molecules.
Pharmaceutical Research: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is employed in the preparation of various polymers and advanced materials.
Safety and Hazards
Mechanism of Action
Target of Action
2,4-Dimethylphenylmagnesium bromide is an organic magnesium compound . It is a Grignard reagent , which are a class of organometallic compounds commonly used in organic chemistry for carbon-carbon bond formation . The primary targets of this compound are typically electrophilic carbon atoms in organic molecules .
Mode of Action
The mode of action of this compound involves a nucleophilic attack on the electrophilic carbon atom of the target molecule . This results in the formation of a new carbon-carbon bond, leading to the generation of a new organic compound .
Biochemical Pathways
The exact biochemical pathways affected by this compound would depend on the specific reaction and the target molecule. It is widely used in the synthesis of various organic compounds, including aromatic alcohols, ketones, aldehydes, and acids .
Result of Action
The result of the action of this compound is the formation of a new organic compound through the creation of a new carbon-carbon bond . The exact molecular and cellular effects would depend on the specific reaction and the compounds involved.
Action Environment
This compound is sensitive to air and moisture . It can react violently with water, producing flammable methane gas . Therefore, it should be handled in a controlled environment, typically under an inert atmosphere in a laboratory setting . It should be stored at low temperatures (2-8°C) and away from sources of ignition .
Biochemical Analysis
Biochemical Properties
2,4-Dimethylphenylmagnesium bromide plays a crucial role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds. The compound’s reactivity is primarily due to the presence of the magnesium atom, which acts as a nucleophile. This nucleophilic behavior allows this compound to react with carbonyl compounds, forming alcohols and other derivatives. The interactions with biomolecules are typically characterized by the formation of covalent bonds, which are essential for the synthesis of various biochemical compounds .
Cellular Effects
The effects of this compound on cellular processes are significant, particularly in the context of cell signaling pathways and gene expression. The compound can influence cellular metabolism by altering the activity of key enzymes involved in metabolic pathways. For instance, this compound can modulate the activity of enzymes involved in the synthesis of fatty acids and other essential biomolecules. Additionally, the compound’s reactivity with cellular proteins can lead to changes in gene expression, impacting various cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of covalent bonds with target biomolecules. The magnesium atom in the compound acts as a nucleophile, attacking electrophilic centers in target molecules. This interaction can result in the activation or inhibition of enzymes, depending on the nature of the target molecule. For example, this compound can inhibit the activity of certain enzymes by forming stable complexes with their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable when stored under appropriate conditions, such as in a dry, inert atmosphere. Exposure to moisture or air can lead to the degradation of this compound, resulting in a loss of reactivity. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro settings where it is used to modulate biochemical pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modulate biochemical pathways without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects. These toxic effects are primarily due to the compound’s reactivity with cellular proteins and enzymes, leading to the formation of harmful complexes .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the synthesis of complex organic molecules. The compound interacts with enzymes such as ketoreductases and aldolases, facilitating the formation of carbon-carbon bonds. These interactions can influence metabolic flux and alter the levels of key metabolites. For example, this compound can enhance the synthesis of fatty acids by promoting the activity of enzymes involved in the fatty acid biosynthesis pathway .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cellular membranes, facilitating its distribution within different cellular compartments. Additionally, binding proteins can help stabilize this compound, preventing its degradation and ensuring its availability for biochemical reactions .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, where it exerts its biochemical effects. These targeting signals ensure that this compound reaches its intended site of action, enhancing its efficacy in modulating biochemical pathways .
Preparation Methods
2,4-Dimethylphenylmagnesium bromide is typically prepared via the reaction of 2,4-dimethylbromobenzene with magnesium turnings in the presence of a dry, aprotic solvent such as tetrahydrofuran (THF). The reaction is initiated by a small amount of iodine . The process involves adding a solution of 2,4-dimethylbromobenzene to magnesium turnings, which have been calcined at 200°C, in dry THF. The reaction is maintained at reflux temperature, and the resulting Grignard reagent is filtered to remove unreacted magnesium turnings .
Chemical Reactions Analysis
2,4-Dimethylphenylmagnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (e.g., aldehydes and ketones) to form alcohols.
Substitution Reactions: It can participate in halogen-metal exchange reactions.
Coupling Reactions: It can be used in cross-coupling reactions to form biaryl compounds.
Common reagents and conditions used in these reactions include dry THF as the solvent and maintaining an inert atmosphere to prevent reaction with moisture or oxygen . Major products formed from these reactions include secondary and tertiary alcohols, depending on the carbonyl compound used.
Comparison with Similar Compounds
2,4-Dimethylphenylmagnesium bromide can be compared with other similar Grignard reagents, such as:
Phenylmagnesium bromide: Similar in reactivity but lacks the methyl groups, making it less sterically hindered.
2,6-Dimethylphenylmagnesium bromide: Similar but with methyl groups at different positions, affecting its reactivity and steric properties.
3,5-Dimethylphenylmagnesium bromide: Similar but with methyl groups at different positions, influencing its reactivity and steric properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence the reactivity and selectivity of the reactions it undergoes.
Properties
IUPAC Name |
magnesium;1,3-dimethylbenzene-6-ide;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9.BrH.Mg/c1-7-4-3-5-8(2)6-7;;/h3-4,6H,1-2H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHZRUUXJPXJNP-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=[C-]C=C1)C.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00545608 | |
| Record name | Magnesium bromide 2,4-dimethylbenzen-1-ide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00545608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34589-46-3 | |
| Record name | Magnesium bromide 2,4-dimethylbenzen-1-ide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00545608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


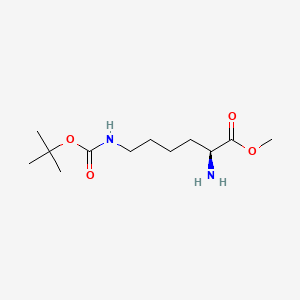

![2-[2-(Diphenylphosphino)phenyl]-4-benzyl-2-oxazoline](/img/structure/B3068194.png)
